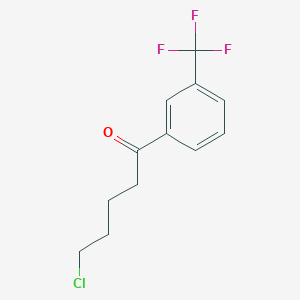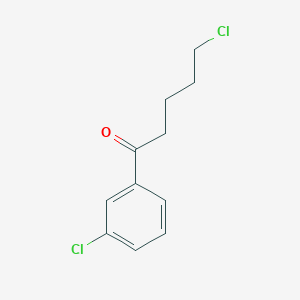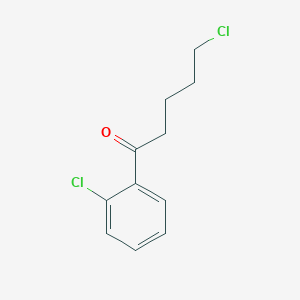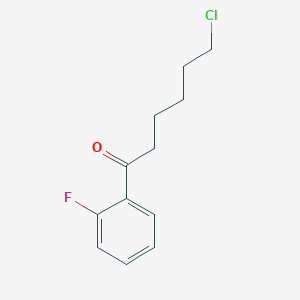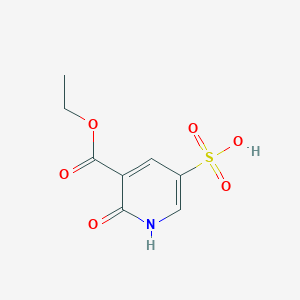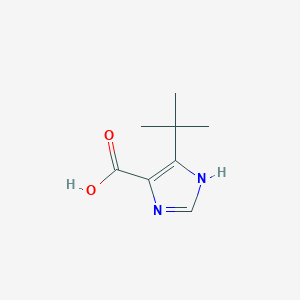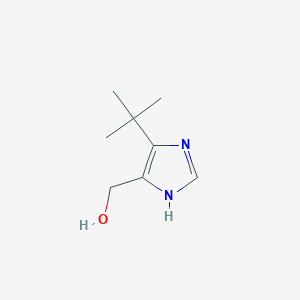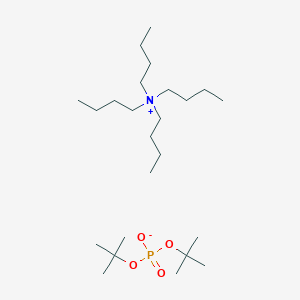
Tetra-n-butylammonium di-tert-butylphosphate
Vue d'ensemble
Description
Tetra-n-butylammonium di-tert-butylphosphate is a phosphorus-containing compound that is part of a broader class of chemicals with significant applications in various fields, including organic synthesis and materials science. While the provided papers do not directly discuss tetra-n-butylammonium di-tert-butylphosphate, they do provide insights into the chemistry of related phosphorus compounds, which can be used to infer some aspects of the target compound's behavior and properties.
Synthesis Analysis
The synthesis of related phosphorus compounds often involves the use of sterically hindered ligands to stabilize reactive intermediates and facilitate the formation of desired products. For example, tert-butyl tetraisopropylphosphorodiamidite is prepared from bis(diisopropylamino)chlorophosphine and serves as an excellent ligand for palladium-catalyzed amination reactions due to its accessibility and air-stability . Similarly, the synthesis of tert-butylammonium phosphomolybdates involves the combination of tert-butylammonium ions with phosphomolybdate anions, demonstrating the versatility of tert-butylammonium as a cation in the synthesis of complex phosphorus compounds .
Molecular Structure Analysis
The molecular structure of related phosphorus compounds can be highly distorted and sterically crowded, as seen in the case of tetra-tert-butyldiphosphine. This molecule has been studied using electron diffraction and X-ray diffraction, revealing a conformation with C2 symmetry and significant deformations within the tert-butyl groups . Such structural analyses are crucial for understanding the steric and electronic factors that influence the behavior of phosphorus compounds.
Chemical Reactions Analysis
Phosphorus compounds can participate in a variety of chemical reactions, often facilitated by their ability to act as ligands. For instance, tert-butyl tetraisopropylphosphorodiamidite is used in Buchwald–Hartwig amination reactions, which are important for the synthesis of aryl- and heteroarylamines . Additionally, tetra-tert-butyltetraphosphacubane reacts with water to yield phosphorus heterocycles, demonstrating the reactivity of phosphorus compounds in the presence of other reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphorus compounds can be influenced by their molecular structure and the presence of bulky substituents. For example, the thermal behavior of tert-butylammonium phosphomolybdates has been studied, showing that thermal decomposition occurs in several steps, with the loss of water molecules followed by the breakdown of the anhydrous salt . Electrochemical studies using cyclic voltammetry have also revealed reversible cathodic redox processes for these compounds . The activation of di-tert-butyldiphosphatetrahedrane by nickel complexes leads to the formation of novel complexes with diverse ligand frameworks, illustrating the potential for phosphorus compounds to engage in complex bonding scenarios .
Applications De Recherche Scientifique
1. Gas Hydrate Formation
- Application Summary : TBAB is extensively studied as a thermodynamic promoter in the formation of semi-clathrate hydrates. This greatly reduces the pressure-temperature requirement for forming gas hydrates .
- Methods of Application : The TBAB hydrate formation process occurs in a confined space created by an optical sheet with a 0.03 mm deep groove. Four TBAB solutions of 13.8 wt%, 18 wt%, 32 wt%, and 40 wt% are investigated .
- Results : The supercooling required for hydrate nucleation increases with concentration at a cooling rate of 0.5 K/min. At a larger cooling rate of 2 K/min, two distinct crystal growth patterns are observed: one controlled by mass transfer and the other regulated by heat transfer .
2. Structural Investigation
- Application Summary : The crystal structure of tetra-n-butylammonium perchlorate has been successfully elucidated using single-crystal X-ray diffraction .
- Methods of Application : Single-crystal X-ray diffraction is used to investigate the crystal structure .
- Results : The compound crystallizes in the triclinic space group P1̲ with unit cell dimensions a = 14.2706(7) Å, b = 20.6904(9) Å, c = 39.970(2) Å, α = 89.316(4)°, β = 88.638(4)°, and γ = 87.801(4)° .
Safety And Hazards
Propriétés
IUPAC Name |
ditert-butyl phosphate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C8H19O4P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-7(2,3)11-13(9,10)12-8(4,5)6/h5-16H2,1-4H3;1-6H3,(H,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBZPMVMLZIOPS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC(C)(C)OP(=O)([O-])OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624979 | |
| Record name | N,N,N-Tributylbutan-1-aminium di-tert-butyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetra-n-butylammonium di-tert-butylphosphate | |
CAS RN |
68695-48-7 | |
| Record name | N,N,N-Tributylbutan-1-aminium di-tert-butyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetra-n-butylammonium di-tert-butylphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furo[2,3-c]pyridine-5-carboxaldehyde](/img/structure/B1322191.png)


